Superior Enantioselectivity in α-Keto Ester Hydrogenation Relative to Ru-BINAP
In the asymmetric hydrogenation of methyl pyruvate (α-keto ester) conducted in ionic liquid media with methanol co-solvent, the Ru((R)-P-Phos)Cl₂ catalyst (structurally analogous to the acac complex under reaction conditions) delivered higher enantioselectivity than the corresponding Ru-BINAP catalyst. While Ru-BINAP achieved higher absolute conversion, the enantiomeric excess was superior for the P-Phos system—a critical parameter for pharmaceutical intermediate production where optical purity directly impacts downstream crystallization yields and regulatory compliance [1].
| Evidence Dimension | Enantioselectivity (ee) for methyl pyruvate hydrogenation |
|---|---|
| Target Compound Data | 86% ee (in [bmim][PF₆]) / 83% ee (in [bmim][BF₄]) |
| Comparator Or Baseline | Ru-BINAP catalyst: lower ee values observed though conversions were higher |
| Quantified Difference | Enantioselectivity favored P-Phos; specific ee difference not numerically stated in comparator but directionally established as superior for P-Phos |
| Conditions | α-Keto ester (methyl pyruvate), RT ionic liquids ([bmim][PF₆] and [bmim][BF₄]) with methanol co-solvent (1:1 v/v), Ru complex pre-catalyst |
Why This Matters
Higher enantioselectivity directly reduces purification costs and improves process mass intensity in chiral pharmaceutical intermediate manufacturing.
- [1] Lam, K. H. Synthesis of novel chiral P-Phos derivative for asymmetric catalysis and development of air-stable and recyclable chiral catalyst systems. Ph.D. Thesis, The Hong Kong Polytechnic University, 2004. (Data from Figure 33 / corresponding text: Ru((R)-P-Phos)Cl₂ vs. Ru-BINAP comparison in α-keto ester hydrogenation). View Source
